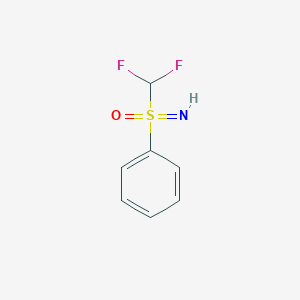

S-(Difluoromethyl)-S-phenylsulfoximine

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyclic sulfoximines, including derivatives of S-(Difluoromethyl)-S-phenylsulfoximine, has been achieved through stereoselective [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes. This process is facilitated significantly by the difluoro(phenylsulfonyl)methyl group, which not only aids in the cycloaddition reaction but can also be removed or substituted, allowing for the transformation of the difluorinated cyclic sulfoximines into cyclic sulfinamides (Ye et al., 2014).

Molecular Structure Analysis

The molecular structure of S-(Difluoromethyl)-S-phenylsulfoximine and its analogs has been elucidated through X-ray crystallography and ab initio calculations. These studies reveal the stability of certain isomers and provide insights into the coordination geometry and bond lengths, which are crucial for understanding the reactivity and properties of these compounds (Müller et al., 1996).

Chemical Reactions and Properties

S-(Difluoromethyl)-S-phenylsulfoximine serves as a versatile reagent for difluoromethylation reactions, transferring the CF2H group to various nucleophiles. This reactivity is facilitated by a difluorocarbene mechanism, highlighting the compound's utility in introducing difluoromethyl groups across a range of substrates (Zhang, Wang, & Hu, 2009).

Physical Properties Analysis

The physical properties of S-(Difluoromethyl)-S-phenylsulfoximine and related compounds are characterized by their stability under various conditions. For instance, S-((phenylsulfonyl)difluoromethyl)thiophenium salts, which share similar functional groups, exhibit remarkable stability and reactivity, demonstrating the potential of S-(Difluoromethyl)-S-phenylsulfoximine in diverse chemical settings (Wang et al., 2014).

Chemical Properties Analysis

The chemical properties of S-(Difluoromethyl)-S-phenylsulfoximine derivatives are significantly influenced by their molecular structure. For example, their ability to undergo lithiation and subsequent reactions with various electrophiles underscores their utility in organic synthesis, offering pathways to complex molecular architectures with high selectivity and efficiency (Levacher et al., 1999).

Aplicaciones Científicas De Investigación

Electrophilic Difluoromethylating Agent

S-(Difluoromethyl)-S-phenylsulfoximine, also known as N-[(Difluoromethyl)oxidophenyl‐λ4‐sulfanylidene]-4-methyl-benzenesulfonamide, is primarily used as an electrophilic difluoromethylating agent for sulfur, nitrogen, oxygen, and carbon nucleophiles. This compound has high reactivity with bases and reducing metals and is typically stored under anhydrous, neutral conditions. It is commonly prepared by copper-catalyzed oxidative imination of difluoromethyl phenyl sulfoxide (Hu & Zhang, 2011).

Difluoromethylation Reagent for Nucleophiles

The compound has been identified as a novel and efficient difluoromethylation reagent, capable of transferring the CF2H group to S-, N-, and C-nucleophiles. Deuterium-labeling experiments suggest that a difluorocarbene mechanism is involved in these difluoromethylation reactions (Zhang, Wang, & Hu, 2009).

Synthesis and Resolution of Diastereomeric Salts

S-(Difluoromethyl)-S-phenylsulfoximine has been used in the synthesis and resolution of diastereomeric salts. For instance, racemic S-methyl-S-phenylsulfoximine can be resolved using camphorsulfonic acid, producing diastereomers with high enantiomeric excess (Brandt & Gais, 1997).

Lithiation and Chelation Studies

Studies have also focused on the lithiation and chelation properties of derivatives of this compound. For instance, N,S,S-trimethylsulfoximine and its monolithiated isomers have been studied, revealing that a LiCSN four-membered chelate is the most stable isomer, with significant insights into the crystal structure and bonding properties of these compounds (Müller, Spingler, Zehnder, & Batra, 1996).

Use in Stereoselective Synthesis

The compound has been instrumental in stereoselective synthesis processes. For example, it has been used in the regio- and enantioselective substitution of acyclic allylic sulfoximines with butylcopper, leading to the formation of chiral alkenes. This process is notable for its high gamma-selectivities and varying enantioselectivities depending on the double bond configuration and substituents (Scommoda, Gais, Bosshammer, & Raabe, 1996).

Photocatalytic and Electrophilic Applications

Additionally, S-(Difluoromethyl)-S-phenylsulfoximine has found applications in photocatalytic processes and as an electrophilic difluoromethylating reagent. It has been used in the synthesis of difluoromethyl alcohols and in various fluorination processes, demonstrating its versatility and efficiency in organic synthesis (Prakash, Zhang, Wang, Ni, & Olah, 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

difluoromethyl-imino-oxo-phenyl-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NOS/c8-7(9)12(10,11)6-4-2-1-3-5-6/h1-5,7,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTMRPQANBHQPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=N)(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(Difluoromethyl)-S-phenylsulfoximine | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethoxy)phenyl]acetonitrile](/img/structure/B2495172.png)

![4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2495177.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495187.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2495188.png)

![1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2495191.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495193.png)